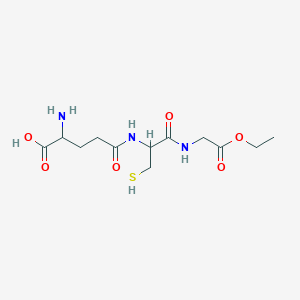

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester involves esterification of reduced glutathione (GSH) in anhydrous ethanol with HCl as a catalyst. This process predominantly yields the glycyl monoester alongside minor products such as the gamma-glutamyl ester, diester, and a cyclization product. The separation and purification of these compounds are achieved through reverse-phase high-performance liquid chromatography (HPLC) (Thornalley, 1991).

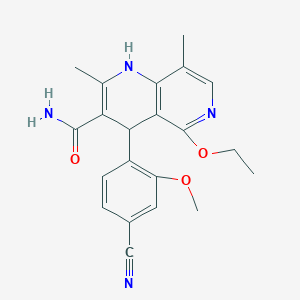

Molecular Structure Analysis

The molecular structure of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester is characterized by its glutathione backbone, modified by the esterification of the glycine residue. Spectroscopic data, including 1H and 13C NMR, IR, and Mossbauer spectroscopy, provide insights into the complex nature of this compound and its derivatives (Domazetis, Magee, & James, 1979).

Chemical Reactions and Properties

N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester participates in various chemical reactions, reflecting its biochemical significance. Its reactivity and interaction with enzymes such as γ-glutamyl-cysteine synthetase and γ-glutamyl-transferase highlight its role in glutathione biosynthesis and metabolism. The compound's ability to form complexes with metals and its nucleophilic reactivity further demonstrate its chemical versatility (Rathbun, 1967; Calcagni et al., 1996).

Physical Properties Analysis

The physical properties of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester, such as solubility, crystallinity, and stability, are crucial for its biological application. Its solubility in water and organic solvents and stability under various conditions are particularly relevant for its use in supplementing cellular GSH levels (Campbell & Griffith, 1989).

Chemical Properties Analysis

The chemical properties of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester, including its reactivity, interaction with cellular components, and role in modulating oxidative stress, underscore its biochemical significance. Its ability to increase intracellular GSH levels and protect cells against oxidative damage highlights its potential therapeutic applications (Wu et al., 2004; Nishida, Ohta, & Ishiguro, 1997).

Wissenschaftliche Forschungsanwendungen

Cellular Supplementation

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester, also known as glutathione monoethyl ester, can be used to supplement cellular pools of glutathione (GSH) both in vitro and in vivo. This compound is prepared through the esterification of GSH and has been found to produce mainly the glycyl monoester, along with minor products (Thornalley, 1991).

Antioxidant Defense and Health Implications

Glutathione plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of various cellular events. Its deficiency contributes to oxidative stress, which is implicated in the pathogenesis of numerous diseases. Understanding the metabolism of glutathione, including its esters, is vital for developing strategies to improve health and treat diseases (Wu et al., 2004).

Enzymatic Studies

Research involving gamma-glutamyl-cysteine synthetase from bovine lens highlights the ability of various compounds, including esters of cysteine, to form a γ-glutamyl peptide bond. This sheds light on the enzyme's specificity and requirements for the cysteine moiety, contributing to our understanding of glutathione synthesis (Rathbun, 1967).

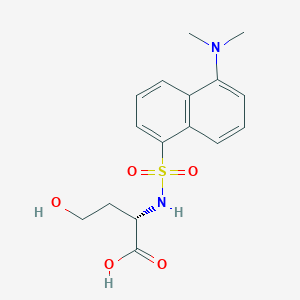

Synthesis and Spectroscopic Analysis

Studies on the synthesis and characterization of glutathione and its derivatives, including tri-n-butyltin(IV) derivatives, provide insights into the molecular structure and properties of these compounds. Such research aids in the understanding of their biological activity and potential applications (Domazetis et al., 1979).

High-Performance Liquid Chromatography Analysis

The use of high-performance liquid chromatography (HPLC) for analyzing glutathione monoethyl ester has been pivotal in understanding its uptake by tissues and conversion to glutathione. Such analytical techniques are crucial for assessing the purity and concentration of glutathione derivatives in research settings (Campbell & Griffith, 1989).

Glutathione S-Conjugates in Plants

Research on gamma-glutamyl transpeptidases in plants, which hydrolyze glutathione S-conjugates, is vital for understanding plant responses to environmental stressors and the role of glutathione in plant physiology (Martin & Slovin, 2000).

Radioprotection and Cellular Uptake

Glutathione ester has been found to protect human lymphoid cells against the lethal effects of irradiation, suggesting its potential use in radioprotection. Its ability to be readily transported into cells and converted into glutathione is a key aspect of this application (Wellner et al., 1984).

Zukünftige Richtungen

The production of cellular glutathione in humans slows down with age, as well as during the progression of many chronic diseases. It has been postulated that supplementation with glutathione or its precursors could offer health benefits . Future research could explore the therapeutic potential of “N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester” in this context.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922674 | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester | |

CAS RN |

92614-59-0, 118421-50-4 | |

| Record name | Glutathione monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

dimethyl-](/img/structure/B45161.png)